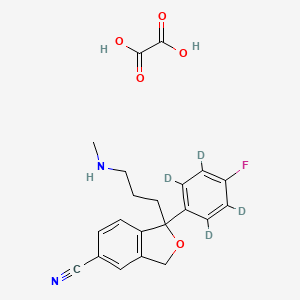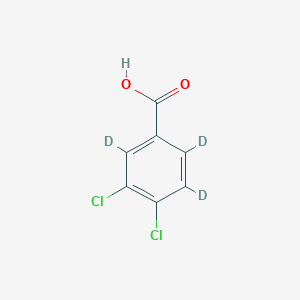
Dienogest-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dienogest-d5 is a synthetic progestogen, a derivative of 19-nortestosterone, and is used primarily in the treatment of endometriosis. It is a deuterated form of dienogest, where five hydrogen atoms are replaced with deuterium. This modification can help in pharmacokinetic studies by providing a stable isotope for tracing the compound in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dienogest-d5 involves multiple steps, starting from steroidal precursors. One common method involves the reaction of a steroidal ketone with a cyanomethyl group under controlled conditions. The reaction typically uses solvents like tetrahydrofuran and reagents such as n-butyllithium. The reaction is carried out at low temperatures, often below -50°C, to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the high purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) are commonly used for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Dienogest-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dienogest-quinone derivatives.
Reduction: Reduction reactions can convert this compound to its dihydro derivatives.
Substitution: Substitution reactions, particularly at the cyanomethyl group, can yield various analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include dienogest-quinone, dihydrodienogest, and various substituted analogs, depending on the specific reagents and conditions used .
Scientific Research Applications
Dienogest-d5 has a wide range of applications in scientific research:
Chemistry: Used in the study of steroidal chemistry and the development of new synthetic routes.
Biology: Employed in pharmacokinetic studies to trace the metabolism and distribution of dienogest in biological systems.
Medicine: Investigated for its therapeutic potential in treating endometriosis and other hormone-related disorders.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
Dienogest-d5 acts as an agonist at the progesterone receptor. It exhibits a potent progestagenic effect in the endometrium, leading to endometrial atrophy after prolonged use. The compound also has antiandrogenic properties, which help in reducing androgen-dependent symptoms like acne. The molecular targets include the progesterone receptor and pathways involved in endometrial proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Levonorgestrel: Another synthetic progestogen used in contraceptives and hormone therapy.
Norethindrone: A progestin used in birth control pills and hormone replacement therapy.
Medroxyprogesterone acetate: Used in contraceptives and for treating endometriosis.
Uniqueness of Dienogest-d5
This compound is unique due to its deuterated form, which provides stability and allows for detailed pharmacokinetic studies. It also has a strong progestagenic effect with minimal androgenic activity, making it particularly effective in treating endometriosis with fewer side effects compared to other progestins .
Properties
Molecular Formula |
C20H25NO2 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2,2-dideuterio-2-[(8S,13S,14S,17R)-2,2,4-trideuterio-17-hydroxy-13-methyl-3-oxo-6,7,8,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]acetonitrile |
InChI |
InChI=1S/C20H25NO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h12,17-18,23H,2-10H2,1H3/t17-,18+,19+,20-/m1/s1/i3D2,10D2,12D |
InChI Key |
AZFLJNIPTRTECV-HIAZGCQNSA-N |
Isomeric SMILES |
[2H]C1=C2CC[C@H]3[C@@H]4CC[C@]([C@]4(CCC3=C2CC(C1=O)([2H])[2H])C)(C([2H])([2H])C#N)O |
Canonical SMILES |
CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(CC#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-[8-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-3-fluoroimidazo[1,2-b]pyridazin-6-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12405062.png)
![(1S,4s)-4-(2-Fluoro-4-methoxy-5-(((1S,2R,3S,4R)-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid](/img/structure/B12405063.png)




![2-[tert-butyl-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]amino]acetic acid](/img/structure/B12405083.png)

